1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 876673-45-9
Cat. No.: VC4311817
Molecular Formula: C19H27N5O2
Molecular Weight: 357.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876673-45-9 |
|---|---|
| Molecular Formula | C19H27N5O2 |
| Molecular Weight | 357.458 |
| IUPAC Name | 4,7,8-trimethyl-6-(3,3,5-trimethylcyclohexyl)purino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C19H27N5O2/c1-10-7-13(9-19(4,5)8-10)23-11(2)12(3)24-14-15(20-17(23)24)22(6)18(26)21-16(14)25/h10,13H,7-9H2,1-6H3,(H,21,25,26) |
| Standard InChI Key | ZMXTWPKUTMHSFM-UHFFFAOYSA-N |
| SMILES | CC1CC(CC(C1)(C)C)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Introduction
1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the purine derivatives class. It is characterized by its unique structural features, which include a combination of imidazole and purine rings, making it a compound of interest in various biochemical and pharmaceutical research areas. This compound is not commonly found in nature but can be synthesized in laboratory settings for research purposes.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. These reactions often start with simpler purine or imidazole derivatives and involve various chemical transformations to introduce the necessary substituents. The specific synthesis route may vary depending on the availability of starting materials and the desired efficiency of the process.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| 1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C19H27N5O2 | 357.45 | Imidazo[2,1-f]purine ring system with cyclohexyl substitution |
| 1,3,6-trimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C23H21N5O2 | 399.4 | Imidazo[2,1-f]purine with phenyl and methylphenyl substitutions |
| 1H-Purine-2,6(3H,7H)-dione | C5H4N4O2 | 152.11 | Basic purine structure without additional rings or large substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume